6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that incorporates multiple functional groups, including a chlorophenyl group, an imidazo[1,2-a]pyridine moiety, and a dimethylpyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form the imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further reactions with dimethylpyrimidine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties .
Scientific Research Applications
6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group often display comparable chemical reactivity and biological properties.
Dimethylpyrimidine derivatives: These compounds have similar structural features and can undergo analogous chemical reactions.
Uniqueness
6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazo[1,2-a]pyridine moiety, in particular, enhances its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-5-imidazo[1,2-a]pyridin-2-yl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-22-17(12-7-3-4-8-13(12)20)16(18(25)23(2)19(22)26)14-11-24-10-6-5-9-15(24)21-14/h3-11H,1-2H3 |
InChI Key |
QHRTXSSMVNPJLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=CN3C=CC=CC3=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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